molecular formula C6H11FN2 B594716 1-(Azetidin-3-yl)-3-fluoroazetidine CAS No. 1257293-80-3

1-(Azetidin-3-yl)-3-fluoroazetidine

Cat. No.: B594716
CAS No.: 1257293-80-3
M. Wt: 130.166
InChI Key: GOHCCEMRDKHTIF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-fluoroazetidine is a bicyclic tertiary amine featuring two azetidine rings (four-membered nitrogen-containing heterocycles). The compound is distinguished by a fluorine atom substituted at the 3-position of one azetidine ring, while the other azetidine ring is attached at the 3-position of the first. The compound is commercially available as a high-purity tertiary amine, as noted in CymitQuimica’s product catalog .

Properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCCEMRDKHTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312070
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-80-3
Record name 3-Fluoro-1,3′-biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

This method, adapted from patented protocols for analogous fluorinated azetidines, employs copper(I) iodide as a catalyst to facilitate cross-coupling between azetidine precursors. Key steps include:

  • Substrate Preparation : 3-Bromoazetidine derivatives serve as electrophilic partners.

  • Nucleophilic Partner : 3-Fluoroazetidine hydrochloride acts as the nucleophile, leveraging its strained ring for reactivity.

  • Ligand System : (2,6-Dimethylphenyl)aminoacetic acid (DMPAO) enhances catalytic efficiency by stabilizing the copper center.

Representative Conditions

ParameterValueSource
CatalystCuI (5–10 mol%)
LigandDMPAO (20 mol%)
BaseK₃PO₄ (3.0 equiv)
SolventDimethylsulfoxide (DMSO)
Temperature90°C
Reaction Time48–72 hours
Yield50–63% after purification

This method’s limitations include prolonged reaction times and moderate yields, necessitating optimization through iterative catalyst screening.

Stepwise Assembly via Tosylate Intermediate

A two-step protocol involving tosylate formation and fluoride displacement has been demonstrated for structurally related compounds:

Tosylation of Azetidin-3-ol

1-(8-Methylbenzoimidazo[1,2-a]pyridin-3-yl)azetidin-3-ol reacts with p-toluenesulfonic anhydride in dichloromethane, yielding the corresponding tosylate.

Reaction Parameters

  • Tosylating Agent : p-Toluenesulfonic anhydride (3.0 equiv)

  • Base : Triethylamine (10.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : Room temperature

  • Yield : 63%

Fluoride Displacement

The tosylate intermediate undergoes nucleophilic substitution with fluoride sources:

Small-Scale Fluorination

ParameterValueSource
Fluoride SourceKF/Cryptand 2.2.2
SolventAnhydrous DMSO
Temperature140°C
Time10 minutes
Decay-Corrected Yield22–44% (for [¹⁸F] variant)

Industrial Fluorination
For non-radioactive synthesis, alternative fluoride donors like tetrabutylammonium fluoride (TBAF) or KF/Al₂O₃ may substitute [¹⁸F] sources.

Optimization Strategies for Improved Efficiency

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states in Ullmann couplings. However, DMSO’s high boiling point complicates product isolation. Recent trials suggest cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 15–20%.

Catalytic System Tuning

  • Ligand Modifications : Replacing DMPAO with 1,10-phenanthroline increases CuI stability but reduces fluorination selectivity.

  • Dual Catalysis : Palladium/copper systems enable tandem C–N bond formation but risk over-functionalization.

Purification Protocols

Chromatographic purification remains standard, but membrane-based nanofiltration shows promise for industrial-scale processing:

Comparative Purification Methods

MethodPurity (%)Recovery (%)Scalability
Silica Gel Chromatography>9975–80Low
Preparative HPLC>99.585–90Moderate
Nanofiltration98–9995–97High

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from days to hours:

  • Microreactor Design : Copper-coated channels prevent catalyst leaching.

  • Residence Time : 12 minutes at 120°C achieves 68% conversion.

Waste Mitigation

  • Solvent Recovery : >90% DMSO recuperation via vacuum distillation.

  • Copper Removal : Chelating resins reduce Cu residues to <5 ppm .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3-fluoroazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction can produce azetidine-3-yl alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)-3-fluoroazetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.

    Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the azetidine ring can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and inferred properties of 1-(Azetidin-3-yl)-3-fluoroazetidine and related compounds:

Compound Core Structure Substituents/Functional Groups Inferred Properties/Applications References
This compound Bicyclic azetidine Fluorine at 3-position Enhanced rigidity, potential CNS activity (tertiary amine)
Patent azetidine derivatives Monocyclic azetidine Bulky bis-(4-chlorophenyl)methyl, sulfonamide groups Pharmaceutical applications (e.g., receptor modulation)
Thiazolidine derivatives Five-membered thiazolidine ring Nicotinoyl, cyanamide groups Broad bioactivity (antimicrobial, enzyme inhibition)
Key Observations:
  • Fluorine Substitution: The fluorine atom in this compound introduces electron-withdrawing effects, which may enhance metabolic stability and alter binding interactions compared to non-fluorinated analogs. This contrasts with sulfonamide-containing azetidines in patent applications, where bulkier substituents likely target specific protein pockets .
  • Thiazolidines are associated with antimicrobial and enzyme-inhibitory activities, as noted in crystallographic studies .
  • Conformational Rigidity: The bicyclic structure of this compound may reduce rotational freedom, improving selectivity in drug design compared to monocyclic analogs.

Electronic and Reactivity Profiles

  • This contrasts with the electron-donating methyl or aryl groups in other azetidine derivatives, which may accelerate degradation.
  • Synthetic Accessibility : The patent-derived azetidines require multi-step syntheses due to bulky substituents , whereas this compound’s simpler structure may streamline production.

Biological Activity

1-(Azetidin-3-yl)-3-fluoroazetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, making it a candidate for drug development, particularly in the context of cancer and other diseases.

  • Molecular Formula : C6H11FN2
  • Molecular Weight : 130.17 g/mol
  • CAS Number : 1523571-87-0

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the fluorine atom is believed to enhance the compound's binding affinity and stability, potentially leading to increased potency in biological assays.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated significant inhibitory effects on MLL leukemia cells, with IC50 values as low as 2 nM in specific assays .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Preliminary data suggest it may compete effectively with established inhibitors like sildenafil .

Anticancer Activity

In a study focused on MLL leukemia, this compound was tested alongside other azetidine derivatives. The results indicated that the compound achieved remarkable selectivity and potency:

  • Cell Lines Tested : MV4;11 and MOLM-13
  • IC50 Values :
    • MV4;11: 2 nM
    • MOLM-13: 3 nM
    • HL-60 (non-MLL): >700-fold selectivity over non-target cells .

Enzyme Inhibition Studies

Another study examined the inhibitory effects of various fluorinated azetidines on phosphodiesterase (PDE) enzymes, with results summarized in Table 1 below:

CompoundPDE5A1 Inhibition (%)Other PDEs Inhibition (%)
Sildenafil (control)90.3N/A
This compoundTBDTBD
Derivative A34.6TBD
Derivative B20.9TBD

Note: TBD indicates values to be determined in further studies.

Comparative Analysis with Similar Compounds

When compared to other azetidine derivatives, such as those lacking fluorination or with different substituents, this compound shows enhanced potency and selectivity. This can be attributed to the electronic effects of the fluorine atom, which may stabilize the transition state during enzyme inhibition or receptor binding.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(Azetidin-3-yl)-3-fluoroazetidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves fluorination of azetidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, hydrogenolysis of protected intermediates (e.g., tert-butyl carbamate derivatives) under catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) is critical for deprotection . Optimization includes controlling reaction time (4–6 hours), temperature (40–60°C), and hydrogen pressure (5–10 bar) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.0–4.0 ppm) and fluorine coupling patterns (e.g., ³JHF splitting) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₀F₂N₂, MW 160.16 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and bond angles .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What safety protocols are essential for handling fluorinated azetidines like this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before segregating fluorinated waste .

Advanced Research Questions

Q. How does the fluorination position (3-fluoro) influence the compound’s pharmacological activity compared to other fluorinated azetidines?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity. Compare activity via:

  • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorogenic substrates .
  • Molecular Dynamics (MD) Simulations : Analyze fluorine’s role in ligand-receptor interactions (e.g., hydrogen bonding with catalytic residues) .
  • SAR Studies : Synthesize analogs (e.g., 2-fluoro or 4-fluoro isomers) and compare pharmacokinetic profiles .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, methanol) at 25°C and 37°C .
  • Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins) via phase-solubility diagrams .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted values .

Q. What strategies mitigate azetidine ring instability during derivatization reactions?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to stabilize the ring during functionalization .
  • Low-Temperature Reactions : Perform alkylation/acylation at –20°C to prevent ring-opening .
  • In Situ Monitoring : Employ FTIR to detect intermediates prone to decomposition (e.g., imine formation) .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between fluorinated/non-fluorinated analogs .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions .

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